2,3-Dibromo-4-(butan-2-yl)phenol
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Overview
Description
2,3-Dibromo-4-(butan-2-yl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds that contain bromine atoms attached to the benzene ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 3 positions, a butan-2-yl group at the 4 position, and a hydroxyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(butan-2-yl)phenol can be achieved through various synthetic routes. One common method involves the bromination of 4-(butan-2-yl)phenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-(butan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form debrominated phenols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc dust and hydrochloric acid (Zn/HCl) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of debrominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,3-Dibromo-4-(butan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-(butan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The butan-2-yl group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
2,3-Dibromo-4-(butan-2-yl)phenol can be compared with other bromophenols, such as:
2,4-Dibromophenol: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
2,6-Dibromo-4-(tert-butyl)phenol: Contains a tert-butyl group instead of a butan-2-yl group, leading to variations in steric effects and reactivity.
4-Bromo-2-(butan-2-yl)phenol:
Properties
CAS No. |
89453-17-8 |
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Molecular Formula |
C10H12Br2O |
Molecular Weight |
308.01 g/mol |
IUPAC Name |
2,3-dibromo-4-butan-2-ylphenol |
InChI |
InChI=1S/C10H12Br2O/c1-3-6(2)7-4-5-8(13)10(12)9(7)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
ZUKRXQRKYKBNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=C(C=C1)O)Br)Br |
Origin of Product |
United States |
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